

Physical and chemical properties of N-cyclopropyl-4-iodobenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-cyclopropyl-4-iodobenzamide*

Cat. No.: B2879678

[Get Quote](#)

An In-depth Technical Guide to N-cyclopropyl-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-4-iodobenzamide is a synthetic organic compound that has garnered interest within the scientific community. Its chemical structure, featuring a cyclopropyl group attached to an amide linkage and an iodinated benzene ring, presents a unique combination of functionalities that are significant in medicinal chemistry and drug design. The presence of the iodine atom allows for further molecular modifications, such as cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical, chemical, and (where available) biological properties of **N-cyclopropyl-4-iodobenzamide**, along with relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-cyclopropyl-4-iodobenzamide** is presented below. Due to the limited availability of publicly accessible experimental data, some properties are based on information from chemical suppliers and computational predictions.

Table 1: Physical and Chemical Properties of **N-cyclopropyl-4-iodobenzamide**

Property	Value	Source
IUPAC Name	N-cyclopropyl-4-iodobenzamide	N/A
CAS Number	794539-14-3	[1]
Molecular Formula	C ₁₀ H ₁₀ INO	[1]
Molecular Weight	287.10 g/mol	[1]
Appearance	White to off-white solid (presumed)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in DMSO (100 mg/mL)	[2]
Storage	Store at -20°C for long-term	[2]

Synthesis

A detailed experimental protocol for the synthesis of **N-cyclopropyl-4-iodobenzamide** is not readily available in peer-reviewed literature. However, a standard and reliable method for its preparation is through the amidation of 4-iodobenzoic acid with cyclopropylamine. This reaction typically involves the use of a coupling agent to facilitate the formation of the amide bond.

Proposed Experimental Protocol: Amide Coupling of 4-Iodobenzoic Acid and Cyclopropylamine

This protocol is based on general amide bond formation reactions and may require optimization for specific laboratory conditions.

Materials:

- 4-Iodobenzoic acid
- Cyclopropylamine

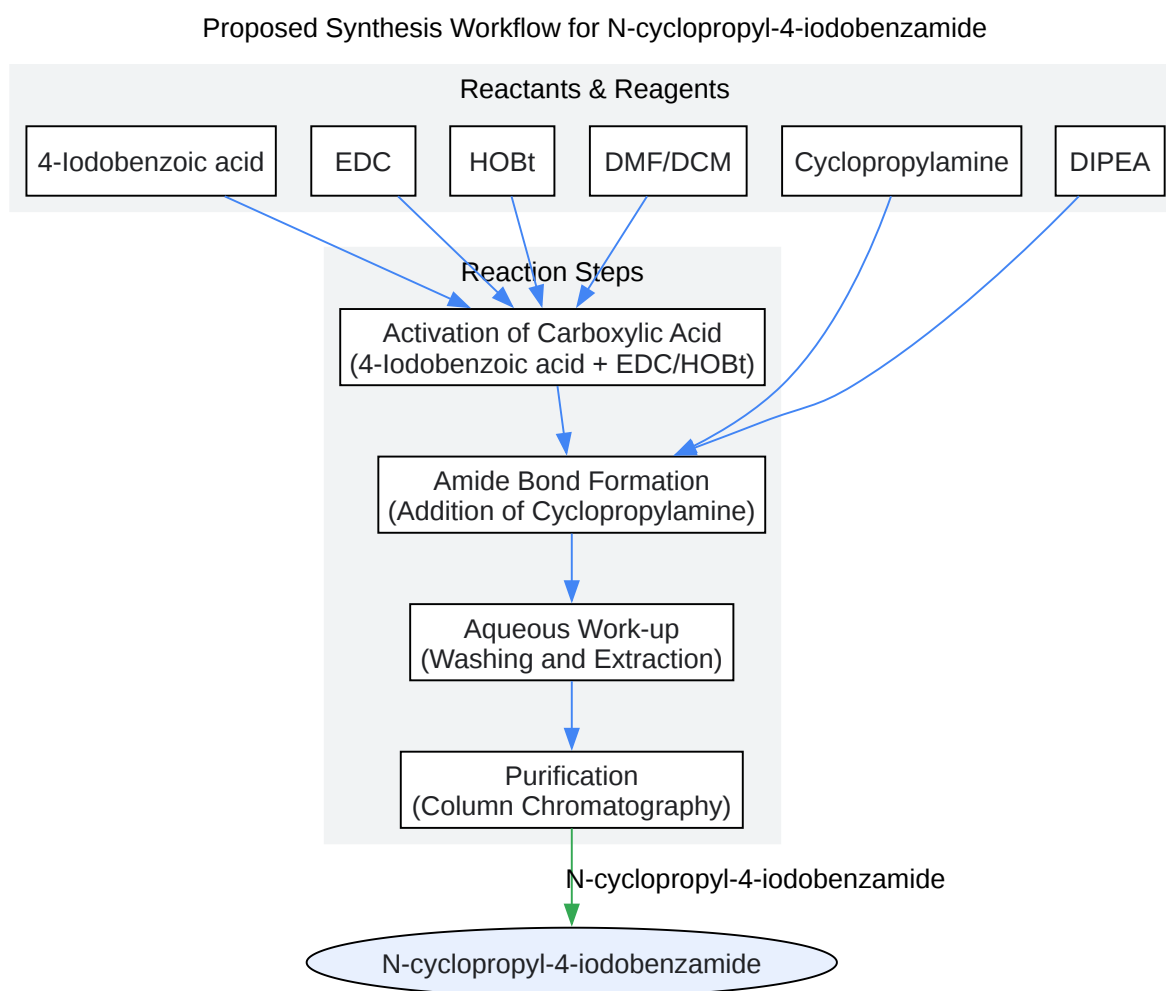
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodobenzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in a minimal amount of anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Dichloromethane (DCM).
- **Base Addition:** To the solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and stir for 10 minutes at room temperature.
- **Amine Addition:** Add cyclopropylamine (1.1 equivalents) to the reaction mixture.
- **Coupling Agent Addition:** Cool the reaction mixture to 0°C using an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir overnight.
- **Monitoring:** Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield **N-cyclopropyl-4-iodobenzamide**.

Logical Workflow for the Proposed Synthesis:



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **N-cyclopropyl-4-iodobenzamide**.

Spectral Data

Detailed experimental spectral data for **N-cyclopropyl-4-iodobenzamide** is not widely published. However, some commercial suppliers indicate the availability of proton nuclear

magnetic resonance (^1H NMR) data. The expected spectral characteristics are outlined below based on the compound's structure.

Table 2: Predicted Spectral Data for **N-cyclopropyl-4-iodobenzamide**

Technique	Predicted Peaks/Signals
^1H NMR	Aromatic protons (iodinated ring), cyclopropyl protons, and an amide proton (N-H). The aromatic protons would likely appear as two doublets in the downfield region. The cyclopropyl protons would show complex multiplets in the upfield region. The amide proton signal would be a broad singlet.
^{13}C NMR	Carbonyl carbon, aromatic carbons (with one directly attached to iodine showing a characteristic shift), and cyclopropyl carbons.
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3300 cm^{-1}), C=O stretching of the amide (around 1640 cm^{-1}), and C-I stretching (in the far-IR region).
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the molecule ($\text{C}_{10}\text{H}_{10}\text{INO}$).

Biological Activity

As of the latest available information, there are no specific published studies detailing the biological activity, mechanism of action, or signaling pathway involvement of **N-cyclopropyl-4-iodobenzamide**.

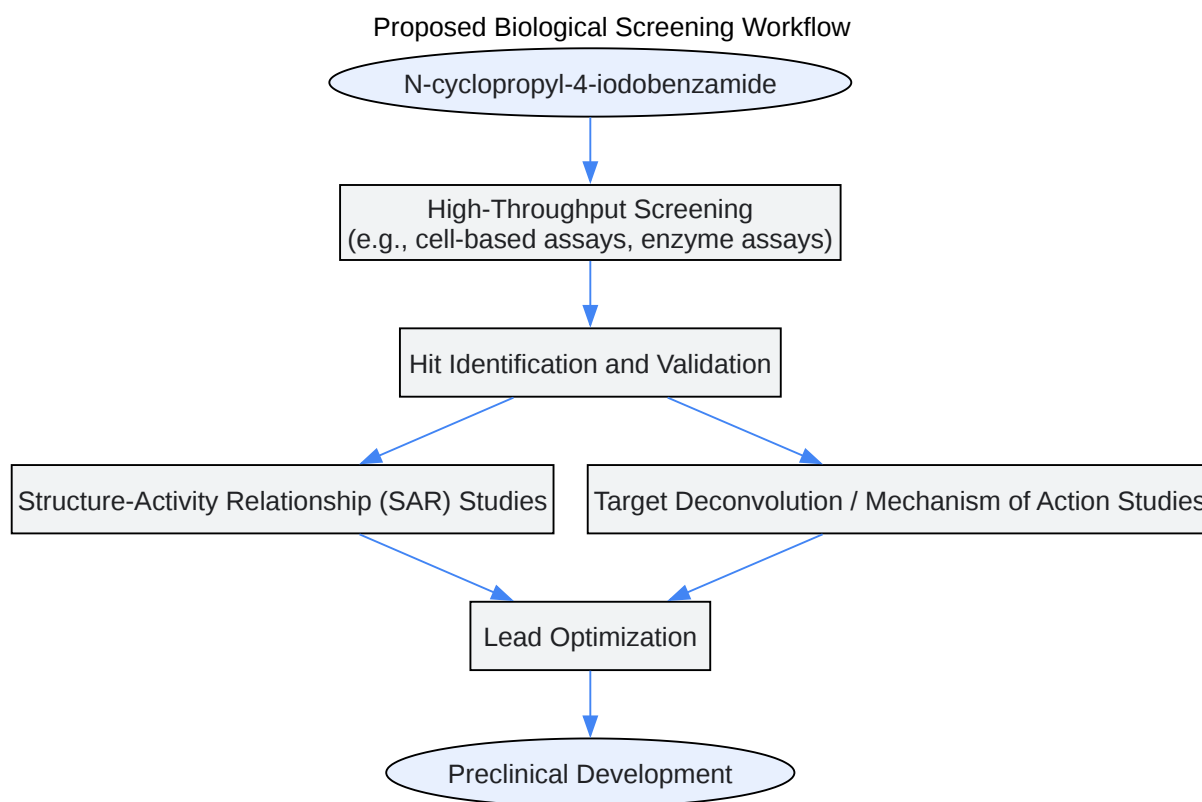
However, the structural motifs present in the molecule are of interest in drug discovery. Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, including but not limited to, antipsychotic, antiemetic, and anticancer effects. The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, potency, and to modulate conformation.

A recent study on a related compound, N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide, demonstrated its activity as an inhibitor of RANKL-mediated osteoclast differentiation, suggesting potential applications in bone-related disorders.[3] While this does not directly implicate **N-cyclopropyl-4-iodobenzamide**, it highlights the potential for cyclopropyl-benzamide scaffolds to exhibit significant biological effects.

Future Research Directions

Given the lack of specific biological data, several avenues for future research on **N-cyclopropyl-4-iodobenzamide** can be proposed. A logical first step would be to perform a broad biological screening to identify potential targets or pathways.

Proposed High-Throughput Screening Workflow:



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the biological screening of **N-cyclopropyl-4-iodobenzamide**.

Conclusion

N-cyclopropyl-4-iodobenzamide is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a clear path for its synthesis, a significant gap exists in the public domain regarding its detailed physicochemical characterization, experimental spectral data, and biological activity. The structural features of this compound warrant further exploration to elucidate its potential therapeutic applications.

The protocols and workflows outlined in this guide provide a framework for researchers to begin to fill these knowledge gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-IODOBENZAMIDE CAS#: 3956-07-8 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of N-cyclopropyl-4-iodobenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2879678#physical-and-chemical-properties-of-n-cyclopropyl-4-iodobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com